![molecular formula C18H18N2O2S B1223762 2-(1,3-Benzoxazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone](/img/structure/B1223762.png)
2-(1,3-Benzoxazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone
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Overview
Description
2-(1,3-benzoxazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone is a benzoxazole.
Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives, similar in structure to 2-(1,3-Benzoxazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone, have been synthesized and evaluated for their antimicrobial properties. Some compounds in this class showed pronounced antibacterial activity against Klebsiella pneumoniae and excellent antifungal activity against Penicillium chrysogenum (Suram et al., 2017).
Anti-Tubercular Activity
Research on similar benzoxazole derivatives has revealed significant anti-tubercular activity. Compounds with electron-donating substituents displayed powerful anti-mycobacterial activity against Mycobacterium tuberculosis (Venugopal et al., 2020).
Chemical Synthesis and Characterization
These derivatives have been synthesized and characterized for various applications, highlighting their versatility in chemical synthesis. They serve as building blocks for creating novel compounds with potential biological activities (Mabkhot et al., 2011).
Electrochemical Synthesis
Electrochemical syntheses involving similar compounds have been explored. These studies provide insights into novel methods of synthesizing complex molecules with potential applications in various fields (Amani & Nematollahi, 2012).
Potential in Coordination Chemistry and Catalysis
Certain derivatives of benzoxazoles have shown potential as ligands in coordination chemistry and metal-mediated catalysis. This opens up possibilities for their application in creating new catalytic systems (Jones et al., 2013).
Anti-Candida Activity
Studies on N-phenacyl derivatives of benzoxazole, closely related to 2-(1,3-Benzoxazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone, have shown significant anti-Candida activity. These compounds interact with ergosterol and affect mitochondrial respiration, indicating their potential as antifungal agents (Staniszewska et al., 2021).
Corrosion Inhibition
A derivative of pyrrole, structurally related to the compound of interest, has shown potential as a corrosion inhibitor for steel surfaces. This suggests possible industrial applications in protecting metal surfaces (Louroubi et al., 2019).
properties
Product Name |
2-(1,3-Benzoxazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone |
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Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C18H18N2O2S/c1-4-9-20-12(2)10-14(13(20)3)16(21)11-23-18-19-15-7-5-6-8-17(15)22-18/h4-8,10H,1,9,11H2,2-3H3 |
InChI Key |
VDZYKTVXIQGYID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1CC=C)C)C(=O)CSC2=NC3=CC=CC=C3O2 |
Canonical SMILES |
CC1=CC(=C(N1CC=C)C)C(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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